molecular formula C10H6BrF2NO2 B1409630 Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate CAS No. 1805592-56-6

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1409630
CAS No.: 1805592-56-6
M. Wt: 290.06 g/mol
InChI Key: UYQBOCHJNMMSCG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate is a chemical compound with the molecular formula C10H6BrF2NO2. It is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amines.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The bromine and cyano groups can also contribute to its overall activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate
  • Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
  • Methyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and biological activity:

  • Bromine atom : Known for its role in nucleophilic substitution reactions.
  • Cyano group : Often associated with biological activity, particularly in drug design.
  • Difluoromethyl group : Enhances lipophilicity and stability, potentially improving bioavailability.

The presence of these groups allows the compound to engage in various chemical interactions, influencing biological pathways and chemical reactivity .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 50 mg/mL .

Anticancer Activity

The compound's anticancer potential has also been explored. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is known to enhance the compound's binding affinity to target proteins involved in cancer progression . Case studies have demonstrated synergistic effects when combined with other anticancer agents, suggesting a promising avenue for therapeutic development.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Enzymes : The compound may interact with various enzymes, modulating their activity. This interaction is often influenced by the structural characteristics imparted by the difluoromethyl and cyano groups.
  • Cell Membrane Penetration : Enhanced lipophilicity due to the difluoromethyl group may facilitate the compound's ability to cross cell membranes, allowing it to reach intracellular targets more effectively .
  • Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in cancer cells, contributing to its anticancer properties.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusMIC = 50 mg/mL
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InteractionVarious enzymesModulation of activity

Case Study: Anticancer Synergy

A recent study investigated the combination of this compound with established chemotherapeutic agents. The results indicated that this combination significantly enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy. This finding highlights the potential for developing combination therapies leveraging this compound's unique structure .

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-2-5(4-14)3-7(11)8(6)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQBOCHJNMMSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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